molecular formula C18H18F3N3O3 B1678520 Pleconaril CAS No. 153168-05-9

Pleconaril

Cat. No.: B1678520
CAS No.: 153168-05-9
M. Wt: 381.3 g/mol
InChI Key: KQOXLKOJHVFTRN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pleconaril primarily targets viral protein 1 , the major protein that makes up the capsid (shell) of picornaviruses . This protein plays a crucial role in the life cycle of the virus, providing protection for the viral genome and facilitating its entry into host cells.

Mode of Action

This compound interacts with its target by binding to a hydrophobic pocket in viral protein 1 . This binding renders the viral capsid rigid and compressed, which prevents the uncoating of its RNA . As a result, the virus is stopped from attaching to the host cell and causing infection .

Biochemical Pathways

It is known that the drug acts by inhibiting viral replication . By preventing the uncoating of the viral RNA, this compound disrupts the viral life cycle and prevents the virus from multiplying within the host cell .

Pharmacokinetics

This compound exhibits a two-compartment open model with first-order absorption . It has an oral bioavailability of 70% , and more than 99% of the drug is bound to proteins . This compound is metabolized in the liver and less than 1% is excreted unchanged in the urine . The drug’s bioavailability is significantly increased when administered with food .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of viral replication. By binding to viral protein 1, this compound prevents the virus from attaching to the host cell and releasing its RNA . This stops the virus from multiplying within the host cell, thereby preventing the spread of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s bioavailability is significantly increased when it is administered with food . This suggests that the drug’s action, efficacy, and stability can be influenced by dietary factors.

Biochemical Analysis

Preparation Methods

The synthesis of pleconaril involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This typically includes the use of advanced techniques such as continuous flow chemistry and process intensification to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Pleconaril undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen from this compound, leading to reduced products.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated or carboxylated derivatives .

Scientific Research Applications

Pleconaril has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies of antiviral drug design and synthesis.

    Biology: In biological research, this compound is used to study the mechanisms of viral replication and host-virus interactions.

    Medicine: this compound has been investigated for its potential to treat various viral infections, including those caused by Enterovirus and Rhinovirus.

    Industry: In the pharmaceutical industry, this compound is used as a reference compound for the development of new antiviral drugs.

Properties

IUPAC Name

3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOXLKOJHVFTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057649
Record name Pleconaril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pleconaril binds to a hydrophobic pocket in viral protein 1, the major protein which makes up the capsid (shell) of picornaviruses. This renders the viral capsid rigid and compressed and prevents the uncoating of its RNA. As a result, the virus is stopped from attaching to the host cell and causing infection.
Record name Pleconaril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

153168-05-9
Record name Pleconaril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153168-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pleconaril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153168059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pleconaril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pleconaril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-Oxadiazole, 3-[3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]phenyl]-5-(trifluoromethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PLECONARIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H4570Q89D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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